Boc-N-methyl-D-leucine
Overview
Description
Boc-N-methyl-D-leucine is an organic compound with the chemical formula C12H23NO4. It is a derivative of the amino acid leucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the nitrogen is methylated. This compound is commonly used in peptide synthesis due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-N-methyl-D-leucine can be synthesized through several methods. One common approach involves the protection of the amino group of D-leucine with a Boc group, followed by methylation of the nitrogen. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) to form the Boc-protected leucine. Methylation is then achieved using methyl iodide (CH3I) in the presence of a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-N-methyl-D-leucine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Substitution Reactions: Methylation of the nitrogen using methyl iodide.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Methylation: Methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Deprotection: D-leucine.
Coupling: Peptides with this compound as a residue.
Substitution: N-methyl-D-leucine.
Scientific Research Applications
Boc-N-methyl-D-leucine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis, it helps in the study of protein structure and function.
Biology: Used in the synthesis of peptides and proteins for biological assays and studies.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Boc-N-methyl-D-leucine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions. The methylation of the nitrogen enhances the stability and reactivity of the compound in peptide bond formation .
Comparison with Similar Compounds
Boc-N-methyl-L-leucine: Similar in structure but with the L-isomer of leucine.
Boc-D-leucine: Lacks the methylation on the nitrogen.
Boc-L-leucine: The L-isomer of Boc-D-leucine.
Uniqueness: Boc-N-methyl-D-leucine is unique due to its specific stereochemistry (D-isomer) and the presence of a methyl group on the nitrogen. This combination provides distinct properties in terms of stability and reactivity, making it particularly useful in peptide synthesis compared to its L-isomer and non-methylated counterparts .
Properties
IUPAC Name |
(2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFAOXATCRIKU-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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